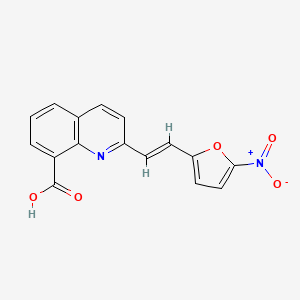
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid is an organic compound that features a quinoline ring system substituted with a nitrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid typically involves the condensation of 5-nitrofurfural with 8-quinolinecarboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Mecanismo De Acción
The mechanism of action of 2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid involves its interaction with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the quinoline ring system can intercalate into DNA, disrupting replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
- **2-(2-(5-Nitro-2-furyl)vinyl)pyridine
- **2-(2-(5-Nitro-2-furyl)vinyl)thiazole
- **2-(2-(5-Nitro-2-furyl)vinyl)benzothiazole
Uniqueness
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid is unique due to the combination of the quinoline and nitrofuran moieties, which confer distinct chemical and biological properties. The presence of the carboxylic acid group also allows for further functionalization, making it a versatile compound for various applications.
Propiedades
Número CAS |
13022-19-0 |
|---|---|
Fórmula molecular |
C16H10N2O5 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H10N2O5/c19-16(20)13-3-1-2-10-4-5-11(17-15(10)13)6-7-12-8-9-14(23-12)18(21)22/h1-9H,(H,19,20)/b7-6+ |
Clave InChI |
MPLXOYIEPRYMGQ-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)




![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
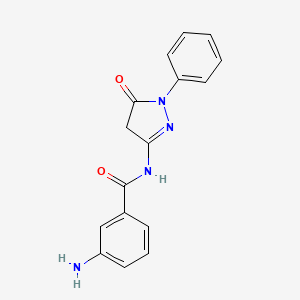
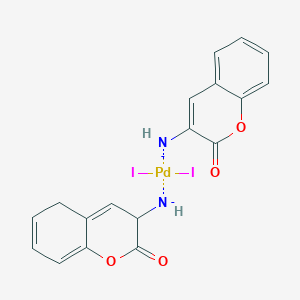
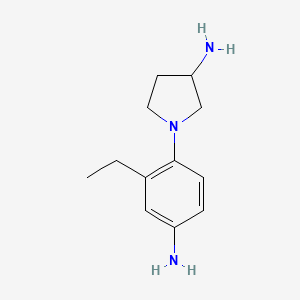


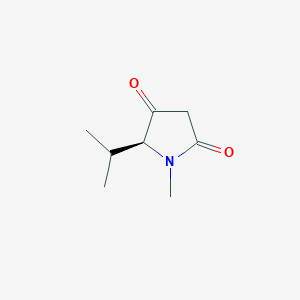
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
